2-(Phenylamino)benzonitrile
Overview
Description
2-(Phenylamino)benzonitrile is an organic compound with the molecular formula C13H10N2 . It is used in the synthesis of various amine derivative compounds .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . Another synthesis method involves the reduction of nitrobenzene to phenylammonium ions using a mixture of tin and concentrated hydrochloric acid .Molecular Structure Analysis
The structure of this compound has been confirmed by FT-IR, 13C NMR, and 1H NMR spectroscopy analyses .Chemical Reactions Analysis
This compound can undergo various reactions. For instance, it can react with acids like hydrochloric acid to form phenylammonium ions . It can also react with succinic anhydride in organic solvents at room temperature to give the corresponding 4-(2-aroylhydrazinyl)-4-oxobutanoic acids .Physical and Chemical Properties Analysis
This compound has a molecular weight of 194.23200 and a density of 1.15g/cm3. It has a boiling point of 353.1ºC at 760mmHg .Scientific Research Applications
Rhodium-Catalyzed Cyanation of Aromatic C-H Bonds
- Research by Dong et al. (2015) explored synthesizing 2-(Alkylamino)benzonitriles through rhodium-catalyzed cyanation. This process used N-nitrosoarylamines, showing diverse applications in organic synthesis.
Synthesis of Benzonitriles from Phenylacetic Acids
- A method for synthesizing benzonitriles from phenylacetic acids was developed by Kangani et al. (2008). This efficient process highlights the potential of benzonitriles in chemical synthesis.
Chelate Exchange in Ruthenium Complexes
- Baranoff et al. (2002) investigated the photochemical substitution reactions in ruthenium complexes. Their findings have implications for designing molecular machines and other multi-component systems.
Catalytic Hydrogenation of Benzonitrile
- The hydrogenation of benzonitrile to benzylamine using a Raney nickel catalyst was studied by Bawane and Sawant (2004), providing insights into reaction kinetics and catalyst optimization.
Electrocatalytic Oxidation of Benzylamine
- A study on electrocatalytic synthesis of benzonitrile from benzylamine using metal-organic frameworks was conducted by Wang et al. (2020). This research offers a greener alternative for benzonitrile synthesis in the pharmaceutical and dyestuff industries.
Ruthenium-Catalyzed Hydrogenation
- The mechanism of ruthenium-catalyzed hydrogenation of benzonitrile was explored by Reguillo et al. (2010). Their findings could aid in developing more efficient catalysts for similar reactions.
Synthesis of 4-(Arylamino)quinazolines
- Marinho and Proença (2015) described a synthesis method for 4-(arylamino)quinazolines, indicating the versatile use of benzonitriles in pharmaceuticals.
DFT Investigation of C-H Cyanation
- The C-H cyanation mechanism of 2-phenylpyridine was studied using DFT methods by Zhou et al. (2017), providing valuable insights into catalytic processes involving benzonitriles.
Mechanism of Action
Safety and Hazards
Future Directions
Future research could explore the potential of 2-(Phenylamino)benzonitrile in various applications. For instance, it has been used in the synthesis of amine derivative compounds that have shown effective corrosion inhibition performances on mild steel . Additionally, the anti-inflammatory properties of certain derivatives have been studied .
Properties
IUPAC Name |
2-anilinobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPPEKZIPAHVKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938712 | |
Record name | 2-Anilinobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17583-00-5 | |
Record name | NSC75186 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Anilinobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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